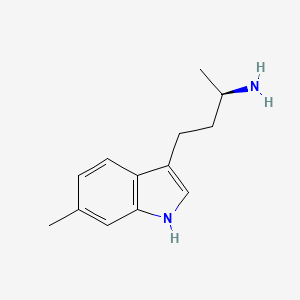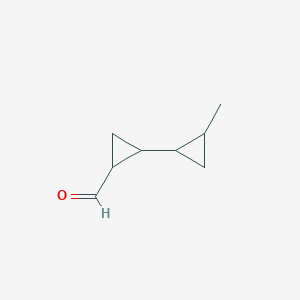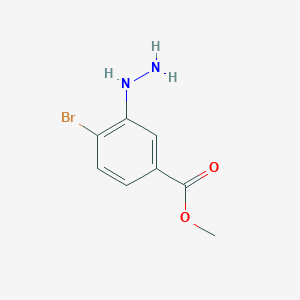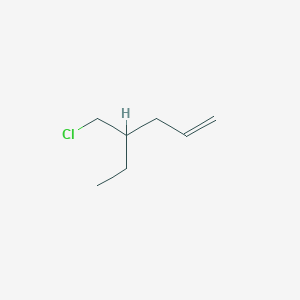
4-(Chloromethyl)hex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)hex-1-ene is an organic compound characterized by a six-carbon chain with a double bond at the first carbon and a chloromethyl group at the fourth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)hex-1-ene can be synthesized through several methods. One common approach involves the chlorination of hex-1-ene. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, thereby optimizing yield and purity. The process may also include steps for purification, such as distillation or recrystallization, to remove any by-products or unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Chloromethyl)hex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in this compound can undergo addition reactions with halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., HCl, HBr) to form dihalides or haloalkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Addition Reactions: Halogens like bromine (Br₂) or chlorine (Cl₂) in an inert solvent such as dichloromethane (CH₂Cl₂) are typical reagents.
Major Products:
Substitution Reactions: Products include alcohols, amines, or thiols depending on the nucleophile used.
Addition Reactions: Products include vicinal dihalides or haloalkanes.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)hex-1-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)hex-1-ene involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The double bond can participate in addition reactions, forming more stable products. These reactions are facilitated by the electron-rich nature of the double bond and the electron-withdrawing effect of the chlorine atom .
Vergleich Mit ähnlichen Verbindungen
4-(Chloromethyl)cyclohexene: Similar in structure but with a cyclohexane ring instead of a linear chain.
Hex-1-ene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
1-Chlorohexane: Similar but lacks the double bond, affecting its reactivity in addition reactions .
Uniqueness: 4-(Chloromethyl)hex-1-ene is unique due to the presence of both a double bond and a chloromethyl group, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .
Eigenschaften
Molekularformel |
C7H13Cl |
|---|---|
Molekulargewicht |
132.63 g/mol |
IUPAC-Name |
4-(chloromethyl)hex-1-ene |
InChI |
InChI=1S/C7H13Cl/c1-3-5-7(4-2)6-8/h3,7H,1,4-6H2,2H3 |
InChI-Schlüssel |
BZEOJJOYQNPZEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC=C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


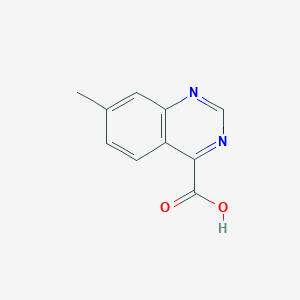
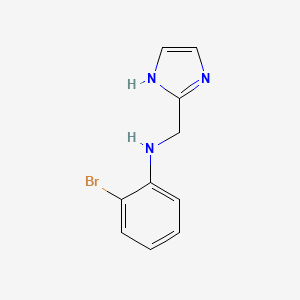
![4-(4-Ethylphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13227362.png)
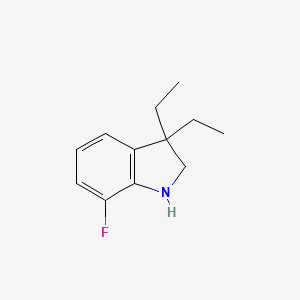

![3-{[(Benzyloxy)carbonyl]amino}-5-cyclopropylthiophene-2-carboxylic acid](/img/structure/B13227383.png)
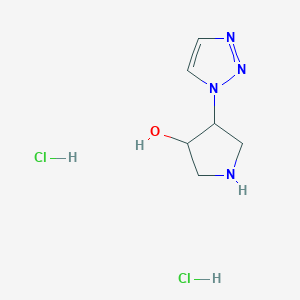

![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13227413.png)
![2-[(2-Phenylpropyl)amino]propan-1-ol](/img/structure/B13227417.png)

